4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN4O5S2 and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The compound's derivatives have shown significant potential in photodynamic therapy (PDT), particularly for cancer treatment. One study elaborates on the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups that include Schiff base, demonstrating their utility in PDT due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them effective Type II photosensitizers for cancer treatment, highlighting the compound's relevance in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
Derivatives of the compound have also been investigated for their anticancer properties. A study focusing on aminothiazole-paeonol derivatives, similar in structure to the compound , revealed these derivatives exhibit high anticancer potential against various cancer cell lines, including human gastric and colorectal adenocarcinomas. These findings suggest that the compound's derivatives might serve as promising lead compounds for developing novel anticancer agents, with superior potency and lower cytotoxicity compared to traditional treatments like 5-fluorouracil (Tsai et al., 2016).
Synthesis of Novel Derivatives for Bioactivity Studies
Further research into the synthesis of new derivatives incorporating the benzenesulfonamide moiety has explored their potential in treating various diseases. For instance, studies have synthesized and evaluated the bioactivity of compounds for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase, a therapeutic target for conditions such as glaucoma. These studies demonstrate the versatility of the compound's derivatives in medical research, providing a foundation for developing treatments for a range of diseases (Gul et al., 2016).
Properties
IUPAC Name |
4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S2/c1-29-12-10-25(11-13-30-2)32(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)31-20/h3-9H,10-13H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRXTCMUMOLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.